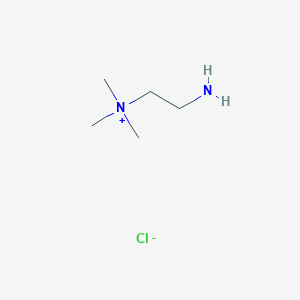

(2-Aminoethyl)trimethylazanium chloride

Description

Overview of the (2-Aminoethyl)trimethylazanium Cation and its Salts in QAC Chemistry

Within the broad family of QACs, the (2-Aminoethyl)trimethylazanium cation is a notable structure. Its chloride salt, (2-Aminoethyl)trimethylazanium chloride, also known by synonyms such as Cholaminchloride hydrochloride and AETMA, is a versatile compound in research settings. chemimpex.compharmacompass.comcymitquimica.com It is recognized for its role as a cationic surfactant and its utility in various scientific applications. chemimpex.com

Table 1: Physicochemical Properties of (2-Aminoethyl)trimethylazanium chloride hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 3399-67-5 | chemimpex.comnih.gov |

| Molecular Formula | C5H16Cl2N2 | chemimpex.comnih.gov |

| Molecular Weight | 175.10 g/mol | chemimpex.comnih.govechemi.com |

| Appearance | White powder | chemimpex.com |

| Melting Point | 259 - 261 °C (decomposes) | chemimpex.comsigmaaldrich.com |

| Purity | ≥ 98% | chemimpex.com |

Significance of Quaternary Ammonium (B1175870) Structures in Chemical and Biological Systems

The permanent positive charge and tailored organic substituents of quaternary ammonium structures give them significant roles in both chemical and biological domains.

In chemical systems , QACs are highly effective as phase transfer catalysts. They facilitate reactions between reactants that are soluble in different, immiscible solvents by transporting one reactant across the phase boundary to react with the other. wikipedia.org Their cationic nature also allows them to be used for surface modification in materials science, where they can enhance the adhesion of coatings and films. chemimpex.com

In biological systems , the primary significance of QACs lies in their potent antimicrobial activity. mdpi.comwikipedia.org They are effective against a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses. mdpi.comwikipedia.orgnih.gov The mechanism of action is generally understood to involve the disruption of the cell membrane or viral envelope, leading to cell lysis and death. wikipedia.org Beyond their antimicrobial properties, certain QACs are investigated for their ability to protect biological membranes against oxidation. pan.olsztyn.pl In pharmaceutical research, these structures are incorporated into drug formulations to act as stabilizing agents, thereby improving the solubility and bioavailability of therapeutic compounds. chemimpex.com They can also function as cell-penetrating agents, aiding in the delivery of molecules across cellular membranes. chemimpex.com

Scope and Research Imperatives for (2-Aminoethyl)trimethylazanium Chloride in Scholarly Pursuits

The specific compound, (2-Aminoethyl)trimethylazanium chloride, is the focus of various scholarly investigations due to its distinct chemical properties. Its research applications span several scientific disciplines:

Biotechnology : This compound is utilized in the development of cationic liposomes, which serve as non-viral vectors for gene delivery. The positive charge of the quaternary ammonium group facilitates interaction with negatively charged nucleic acids and cell membranes, enhancing transfection efficiency in cellular studies. chemimpex.com

Pharmaceuticals : It is employed as a stabilizing agent in drug formulations. Its ability to improve the solubility and stability of other therapeutic compounds is a key area of research, particularly for drugs with poor aqueous solubility. chemimpex.com

Analytical Chemistry : In this field, it serves as a reagent in chromatographic techniques. Its ionic nature is leveraged to aid in the separation and analysis of biomolecules, contributing to advances in proteomics and metabolomics. chemimpex.com

Organic and Polymer Chemistry : (2-Aminoethyl)trimethylazanium chloride hydrochloride is used as a 'fixed charge' chemical derivatization reagent. This application allows for the structural modification of peptides and polymers, introducing a permanent positive charge to alter their physicochemical properties. sigmaaldrich.com It is also used in the synthesis of novel biocompatible materials. chemimpex.com

Structure

3D Structure of Parent

Properties

CAS No. |

10256-43-6 |

|---|---|

Molecular Formula |

C5H15ClN2 |

Molecular Weight |

138.64 g/mol |

IUPAC Name |

2-aminoethyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C5H15N2.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

VSZWLDAGOXQHNB-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCN.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

General Principles of Quaternization in Aminoalkyl Amine Synthesis

The synthesis of quaternary ammonium (B1175870) salts is most commonly achieved through a process known as quaternization. This reaction, a type of N-alkylation, involves the treatment of a tertiary amine with an alkylating agent, typically an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. chembam.com

The quaternization process can also begin with primary or secondary amines, or even ammonia (B1221849). quora.com However, these starting materials lead to a stepwise alkylation, producing a mixture of primary, secondary, tertiary amines, and finally the quaternary ammonium salt. physicsandmathstutor.comchemistrystudent.com As the amine becomes more alkylated, it can become a stronger nucleophile, potentially leading to exhaustive alkylation where the quaternary salt is the final product. chembam.comlibretexts.org To achieve a high yield of a specific quaternary ammonium salt, it is often preferable to start with the corresponding tertiary amine and react it with an appropriate alkyl halide. quora.com

Factors influencing the rate and success of quaternization include the nature of the alkylating agent, the structure of the amine, the solvent, and the reaction temperature. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.

Targeted Synthesis of (2-Aminoethyl)trimethylazanium Chloride and its Variants

The specific synthesis of (2-Aminoethyl)trimethylazanium chloride can be approached through several strategic pathways, each utilizing common and well-understood organic reactions.

One logical synthetic route involves the sequential amination and methylation of a suitable precursor. A common starting material for this approach is 2-chloroethanol. This precursor can first be reacted with ammonia to introduce the amino group, followed by exhaustive methylation of the nitrogen atom using a methylating agent like methyl iodide to form the trimethylammonium group.

Alternatively, a more direct and controlled approach involves the quaternization of N,N-dimethylethanolamine. This tertiary amine already contains the desired dimethylamino group and the ethyl alcohol backbone. wikipedia.org The final step is the quaternization of the tertiary nitrogen with a methyl halide (e.g., methyl chloride or methyl iodide) to yield the trimethylammonium moiety. The hydroxyl group can then be converted to an amino group through subsequent reactions.

A highly efficient method for synthesizing (2-Aminoethyl)trimethylazanium chloride involves the use of halogenated ethanium precursors. A prime example is the reaction of trimethylamine (B31210) with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine. In this reaction, the trimethylamine acts as the nucleophile, attacking the carbon atom bonded to the halogen. kit.edu The halogen atom is displaced as a halide ion, resulting in the direct formation of the (2-Aminoethyl)trimethylazanium cation.

This method is advantageous as it builds the quaternary ammonium structure in a single, direct step from readily available starting materials. The choice of halogen on the ethane (B1197151) precursor can influence the reaction rate, with bromo- and iodo- derivatives being more reactive than their chloro- counterparts.

| Precursor 1 | Precursor 2 | Product | Reaction Type |

| Trimethylamine | 2-Chloroethylamine | (2-Aminoethyl)trimethylazanium chloride | Nucleophilic Substitution (Quaternization) |

| Trimethylamine | 2-Bromoethylamine | (2-Aminoethyl)trimethylazanium bromide | Nucleophilic Substitution (Quaternization) |

| N,N-Dimethylethanolamine | Methyl Chloride | (2-Hydroxyethyl)trimethylazanium chloride | Nucleophilic Substitution (Quaternization) |

This table outlines common precursor combinations for the synthesis of (2-Aminoethyl)trimethylazanium chloride and related compounds.

The formation of aminoethyl quaternary ammonium salts is fundamentally governed by nucleophilic substitution reactions. libretexts.org The key mechanistic pathway is the SN2 reaction. nih.gov In this mechanism, the rate-determining step involves two species: the nucleophile (the amine) and the electrophile (the alkyl halide). chembam.com

The reaction proceeds with the nucleophilic nitrogen atom attacking the electrophilic carbon atom of the alkyl halide from the backside, relative to the leaving group (the halide). chembam.com This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral. For the synthesis of (2-Aminoethyl)trimethylazanium chloride from precursors like 2-chloroethylamine and trimethylamine, the reaction is straightforward as there are no chiral centers involved. The lone pair on the trimethylamine's nitrogen atom attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the desired quaternary ammonium salt. chemguide.co.uk The efficiency of this reaction is high due to the strong nucleophilicity of tertiary amines and the good leaving group ability of halides. chembam.com

Advanced Synthetic Techniques and Mechanistic Investigations

While traditional synthetic methods are robust, ongoing research seeks to improve reaction efficiency, yield, and environmental friendliness through advanced techniques.

Ionic liquids (ILs) have emerged as promising alternative solvents and catalysts in organic synthesis, including the preparation of quaternary ammonium salts. acs.org Ionic liquids are salts with low melting points, often below 100°C, and are characterized by properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. mdpi.comyoutube.com

In the context of quaternization reactions, ionic liquids can offer several advantages. They can serve as the reaction medium, replacing volatile and often hazardous organic solvents. The inherent polarity of ionic liquids can stabilize the charged transition state of the SN2 reaction, potentially accelerating the reaction rate. Furthermore, certain ionic liquids can act as phase-transfer catalysts, facilitating reactions between reactants in different phases. quora.com Research has demonstrated that the synthesis of quaternary ammonium salts can be effectively carried out in ionic liquid media, sometimes leading to higher yields and simpler product isolation procedures. mdpi.com The recyclability of ionic liquids also contributes to making these synthetic routes more sustainable. mdpi.com

| Parameter | Traditional Solvents (e.g., Methanol (B129727), Acetonitrile) | Ionic Liquids |

| Volatility | High | Negligible |

| Flammability | Often Flammable | Generally Non-flammable |

| Reaction Rate | Variable | Can be enhanced due to polarity |

| Product Isolation | Often requires extraction/distillation | Can be simpler (e.g., decantation) |

| Recyclability | Possible, but often with loss | High potential for recycling |

| Environmental Impact | Potential for VOC emission | Generally lower VOC emission |

This table compares the general properties of traditional organic solvents versus ionic liquids in the context of quaternary ammonium salt synthesis.

Exploration of Reaction Kinetics and Thermodynamics in Synthesis

The synthesis of (2-Aminoethyl)trimethylazanium chloride via the Menschutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction. The kinetics and thermodynamics of this reaction are influenced by several factors, including the nature of the solvent, temperature, and the concentration of reactants.

Reaction Kinetics:

The rate of the Menschutkin reaction is significantly dependent on the polarity of the solvent. Polar aprotic solvents are generally favored as they can stabilize the charged transition state, thus accelerating the reaction. While specific kinetic data for the synthesis of (2-Aminoethyl)trimethylazanium chloride is not extensively documented in publicly available literature, the general principles of the Menschutkin reaction allow for a qualitative understanding.

The reaction rate typically follows second-order kinetics, being first order with respect to both the tertiary amine (trimethylamine) and the alkyl halide (2-chloroethylamine). The rate law can be expressed as:

Rate = k[Trimethylamine][2-chloroethylamine]

Where 'k' is the rate constant. The magnitude of 'k' is influenced by the solvent and temperature. An increase in temperature generally leads to a higher reaction rate, as described by the Arrhenius equation.

To illustrate the effect of solvent polarity on reaction kinetics, the following table presents hypothetical rate constants for the synthesis of a quaternary ammonium salt in various solvents. This data is representative of the general trend observed in Menschutkin reactions.

Table 1: Illustrative Effect of Solvent on the Rate Constant of a Typical Menschutkin Reaction

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| Hexane | 1.9 | 1 |

| Diethyl ether | 4.3 | 15 |

| Acetone | 20.7 | 2,000 |

| Acetonitrile (B52724) | 37.5 | 30,000 |

Note: This table provides illustrative data to demonstrate the general trend of solvent effects on the Menschutkin reaction and does not represent experimentally determined values for the synthesis of (2-Aminoethyl)trimethylazanium chloride.

Thermodynamics:

The quaternization reaction is generally exothermic, meaning it releases heat (negative enthalpy change, ΔH). The formation of the stable ionic quaternary ammonium salt from the neutral reactants is a thermodynamically favorable process. The Gibbs free energy change (ΔG) for the reaction is negative, indicating a spontaneous reaction under standard conditions.

The thermodynamic parameters for the synthesis of (2-Aminoethyl)trimethylazanium chloride would be influenced by the solvent due to differential solvation of the reactants and the product. While precise thermodynamic data for this specific reaction is scarce in the literature, a representative set of thermodynamic parameters for a Menschutkin reaction is provided in the table below.

Table 2: Representative Thermodynamic Parameters for a Menschutkin Reaction

| Parameter | Value |

|---|---|

| Enthalpy of Activation (ΔH‡) | 50 - 80 kJ/mol |

| Entropy of Activation (ΔS‡) | -100 to -150 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 80 - 120 kJ/mol |

Note: This table presents typical ranges for thermodynamic parameters observed in Menschutkin reactions and should be considered illustrative for the synthesis of (2-Aminoethyl)trimethylazanium chloride.

Isolation and Purification Strategies for Synthetic Products

The isolation and purification of (2-Aminoethyl)trimethylazanium chloride from the reaction mixture are critical steps to obtain a product of high purity. As a quaternary ammonium salt, the product is typically a non-volatile solid, which dictates the choice of purification methods.

Common strategies for the isolation and purification of quaternary ammonium salts include:

Crystallization: This is one of the most effective methods for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the crystallization of quaternary ammonium salts include alcohols (e.g., ethanol, isopropanol), acetonitrile, or mixtures of a polar solvent with a less polar co-solvent.

Precipitation: The product can sometimes be precipitated from the reaction mixture by adding a solvent in which it is insoluble. This is a rapid method but may be less selective than crystallization.

Washing: The crude solid product can be washed with a solvent in which the impurities are soluble but the product is not. This is often used as a preliminary purification step.

Chromatography: While less common for the bulk purification of simple salts, chromatographic techniques such as column chromatography or ion-exchange chromatography can be employed for the purification of quaternary ammonium compounds, especially for removing closely related impurities. chemimpex.com

A typical purification protocol for (2-Aminoethyl)trimethylazanium chloride might involve the following steps:

Removal of the reaction solvent under reduced pressure.

Washing the crude solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials.

Recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

The effectiveness of the purification can be monitored by various analytical techniques, including melting point determination, spectroscopy (NMR, IR), and chromatography (TLC, HPLC).

Table 3: Comparison of Purification Techniques for Quaternary Ammonium Salts

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Crystallization | Difference in solubility at different temperatures. | High purity can be achieved; scalable. | Requires suitable solvent; can be time-consuming. |

| Precipitation | Inducing insolubility by adding a non-solvent. | Rapid and simple. | May co-precipitate impurities; lower purity. |

| Washing | Differential solubility of product and impurities. | Simple and quick for removing soluble impurities. | Ineffective for removing insoluble or sparingly soluble impurities. |

| Chromatography | Differential partitioning between a stationary and a mobile phase. | High resolution and separation of complex mixtures. | Can be expensive and not easily scalable for bulk purification. |

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. Each compound possesses a unique vibrational spectrum, often referred to as a "molecular fingerprint," which allows for its identification and the analysis of its functional groups.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While comprehensive, peer-reviewed spectral analyses of (2-Aminoethyl)trimethylazanium chloride are not extensively detailed in the literature, reference spectra are available through commercial suppliers. For instance, an Attenuated Total Reflectance (ATR) FT-IR spectrum is noted in the PubChem database for a sample from Aldrich. nih.gov

Based on the known structure of (2-Aminoethyl)trimethylazanium chloride, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, quaternary ammonium (B1175870), and aliphatic hydrocarbon components. The key vibrational modes anticipated for this compound are detailed in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend (Scissoring) | 1590 - 1650 | |

| Aliphatic Chains (-CH₂-) | C-H Asymmetric & Symmetric Stretch | 2850 - 2960 |

| C-H Bend (Scissoring) | ~1465 | |

| Methyl Groups (-CH₃) | C-H Asymmetric & Symmetric Stretch | 2870 - 2970 |

| C-H Bend (Umbrella) | ~1375 | |

| Quaternary Ammonium & C-N | C-N Stretch | 900 - 1200 |

This table represents generalized expected values for the functional groups present in the molecule.

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations. A thorough search of scientific literature did not yield specific experimental Raman spectra for (2-Aminoethyl)trimethylazanium chloride. Such a study would be valuable for characterizing the skeletal vibrations of the ethyl backbone and the symmetric stretching modes of the quaternary ammonium group's methyl substituents, which are often weak or inactive in FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. Research into the synthesis of an isotopically labeled analogue, [¹⁵N]-Cholamine Bromide Hydrobromide, provides clear ¹H NMR data for the core (2-Aminoethyl)trimethylazanium cation in a deuterium (B1214612) oxide (D₂O) solvent. nih.gov The spectrum confirms the expected proton environments of the molecule.

The key findings from the 400 MHz ¹H NMR analysis are summarized below nih.gov:

A singlet at 3.12 ppm is assigned to the nine equivalent protons of the three methyl (-CH₃) groups attached to the quaternary nitrogen.

A multiplet observed between 3.41 and 3.45 ppm corresponds to the two protons of the methylene (B1212753) group adjacent to the primary amine (-CH₂-NH₂).

A multiplet between 3.58 and 3.62 ppm is assigned to the two protons of the methylene group adjacent to the quaternary ammonium center (-CH₂-N⁺(CH₃)₃).

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.12 | Singlet (s) | 9H | -N⁺(CH₃ )₃ |

| 3.41 - 3.45 | Multiplet (m) | 2H | CH₂ -NH₂ |

| 3.58 - 3.62 | Multiplet (m) | 2H | -CH₂ -N⁺(CH₃)₃ |

| Data obtained from the analysis of the bromide salt analogue in D₂O. nih.gov |

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Data from the same study on the [¹⁵N]-labeled bromide salt provides the ¹³C NMR spectrum in D₂O. nih.gov The spectrum shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

The reported chemical shifts from the 100 MHz ¹³C NMR analysis are nih.gov:

A signal at 32.9 ppm is assigned to the carbon of the methylene group adjacent to the primary amine (C H₂-NH₂).

A signal at 53.6 ppm corresponds to the three equivalent carbons of the methyl groups on the quaternary nitrogen (-N⁺(C H₃)₃).

A signal at 61.3 ppm is attributed to the methylene carbon bonded to the quaternary nitrogen (-C H₂-N⁺(CH₃)₃).

| Chemical Shift (δ) ppm | Assignment |

| 32.9 | C H₂-NH₂ |

| 53.6 | -N⁺(C H₃)₃ |

| 61.3 | -C H₂-N⁺(CH₃)₃ |

| Data obtained from the analysis of the bromide salt analogue in D₂O. nih.gov |

While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques can offer deeper insights. Currently, there is a lack of published studies employing advanced NMR methods specifically on (2-Aminoethyl)trimethylazanium chloride.

If such studies were conducted, they could provide valuable information:

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) would definitively confirm the proton-proton coupling between the two methylene groups (-CH₂-CH₂-). HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Solid-State NMR : This technique could be used to study the compound in its crystalline powder form, providing information about its conformation and intermolecular interactions within the crystal lattice, which are averaged out in solution-state NMR.

Mass Spectrometry for Precise Molecular Information

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of (2-Aminoethyl)trimethylazanium chloride through ionization and analysis of mass-to-charge ratios.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For the cationic component of (2-Aminoethyl)trimethylazanium chloride, C5H15N2+, the theoretical monoisotopic mass is calculated to be 103.1235 Da. Experimental determination via HRMS would be expected to yield a mass measurement that is extremely close to this theoretical value, confirming the compound's elemental formula. The monoisotopic mass of the entire compound, including the chloride ion, is 138.0924 Da. nih.govchemspider.com

Table 1: Exact Mass Data for (2-Aminoethyl)trimethylazanium chloride

| Identifier | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Cation | [C5H15N2]+ | 103.1235 |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. uab.edu In a typical collision-induced dissociation (CID) experiment, the protonated cation of (2-Aminoethyl)trimethylazanium chloride, [M]+, would be isolated and subjected to fragmentation.

X-ray Diffraction and Crystallography for Solid-State Architectures

Furthermore, crystallographic analysis would reveal the packing of the ions in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding between the primary amine group (-NH2) and the chloride anions (Cl-). Despite the utility of this technique, specific crystallographic data, including unit cell parameters and space group information for (2-Aminoethyl)trimethylazanium chloride, are not available in the public databases searched.

Other Spectroscopic Methods for Comprehensive Structural Elucidation

While mass spectrometry and X-ray crystallography provide core structural data, other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum would show characteristic signals for the different proton environments. A sharp singlet with a large integral (9H) would correspond to the three equivalent methyl groups of the trimethylammonium moiety. The two methylene groups (-CH2-) of the ethyl chain would appear as two distinct multiplets, likely triplets, due to coupling with each other. The protons of the primary amine (-NH2) would typically appear as a broad singlet.

¹³C NMR : The carbon NMR spectrum would display three distinct signals corresponding to the three unique carbon environments: one for the methyl carbons of the trimethylammonium group, and two for the individual carbons of the ethyl backbone. docbrown.info The chemical shifts would be influenced by the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands confirming the presence of specific functional groups. Key expected vibrations include N-H stretching from the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the methyl and methylene groups (around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).

Detailed, experimentally-derived NMR and IR spectra for (2-Aminoethyl)trimethylazanium chloride are not widely published in the searched resources.

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| (2-Aminoethyl)trimethylazanium chloride | C5H15ClN2 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These ab initio or semi-empirical methods solve approximations of the Schrödinger equation to determine molecular structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For (2-Aminoethyl)trimethylazanium chloride, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. nih.govscispace.com

Beyond structural prediction, DFT also calculates fundamental electronic properties. These include the total energy, dipole moment, and the distribution of electronic charge across the molecule. Such calculations provide insight into the molecule's polarity and stability. While specific DFT studies focused solely on (2-Aminoethyl)trimethylazanium chloride are not readily found in extensive literature searches, the application of a functional like B3LYP with a basis set such as 6-311G(d,p) would be a standard approach to generate the data shown in the illustrative table below. nih.gov

Table 1: Illustrative DFT-Calculated Properties for (2-Aminoethyl)trimethylazanium chloride This table presents theoretical data that would be obtained from DFT calculations to illustrate the typical output of such an analysis.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | Illustrative Value | Hartree |

| Dipole Moment | Illustrative Value | Debye |

| C-N Bond Length (Ethyl) | ~1.47 | Ångström (Å) |

| N-C Bond Length (Methyl) | ~1.49 | Ångström (Å) |

| C-C-N Bond Angle | ~110 | Degrees (°) |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. numberanalytics.com For (2-Aminoethyl)trimethylazanium chloride, an FMO analysis would identify the spatial distribution of these orbitals, pinpointing the likely sites for nucleophilic and electrophilic attack. For instance, the lone pair on the primary amine would be expected to contribute significantly to the HOMO, while the regions around the positively charged quaternary ammonium (B1175870) group would influence the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies for (2-Aminoethyl)trimethylazanium chloride This table shows the type of data generated by FMO analysis. The values are for illustrative purposes.

| Parameter | Energy | Unit |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | Illustrative Value | Electron Volts (eV) |

| ELUMO (Lowest Unoccupied Molecular Orbital) | Illustrative Value | Electron Volts (eV) |

| HOMO-LUMO Gap (ΔE) | Illustrative Value | Electron Volts (eV) |

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the complex behaviors of molecules in solution, providing insights that are difficult to obtain experimentally. rsc.orgoup.com

For (2-Aminoethyl)trimethylazanium chloride in an aqueous solution, MD simulations could reveal detailed information about its hydration shell, including the number of water molecules surrounding the cation and the orientation of these water molecules relative to the hydrophilic amino and quaternary ammonium groups. Furthermore, simulations can model the interactions between the (2-Aminoethyl)trimethylazanium cation and its chloride counter-ion, predicting properties like the radial distribution function, which describes the probability of finding the chloride ion at a certain distance from the cation. researchgate.netaip.org These simulations are crucial for understanding how the compound behaves in a biological or industrial context where it is typically in solution. rsc.org

Theoretical Prediction of Spectroscopic Parameters for Experimental Validation

Computational quantum chemistry can predict various spectroscopic properties, which serves as a powerful tool for validating both the computational model and experimental findings. olemiss.edu Methods like DFT can be used to calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.govnih.govresearchgate.net

By comparing the computed spectra of (2-Aminoethyl)trimethylazanium chloride with those obtained from laboratory experiments, researchers can confirm the molecule's structure and the accuracy of the computational approach. researchgate.net For example, calculated ¹H NMR chemical shifts for the protons on the methyl groups and the ethyl chain can be directly compared to experimental spectra. Similarly, predicted IR frequencies for key vibrational modes, such as N-H stretching of the amino group and C-N stretching of the quaternary ammonium group, can help in the assignment of experimental IR absorption bands.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table demonstrates how theoretical spectroscopic predictions for (2-Aminoethyl)trimethylazanium chloride would be compared against experimental data for validation.

| Parameter | Theoretical Value | Experimental Value | Unit |

|---|---|---|---|

| ¹H NMR Shift (-CH2-NH2) | Illustrative Value | Typical Range | ppm |

| ¹³C NMR Shift (-N+(CH3)3) | Illustrative Value | Typical Range | ppm |

| IR Frequency (N-H Stretch) | Illustrative Value | Typical Range | cm-1 |

Electrostatic Potential Surface Analysis and Charge Distribution Studies

The molecular electrostatic potential (ESP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.netnih.gov The ESP map illustrates the charge distribution of a molecule in three dimensions, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net

For the (2-Aminoethyl)trimethylazanium cation, an ESP analysis would visualize the molecule's electrostatic landscape. It is expected to show a strong positive potential localized around the trimethylammonium head group due to the formal positive charge on the nitrogen atom. In contrast, a region of negative electrostatic potential would be expected near the lone pair of electrons on the nitrogen atom of the primary amino group, indicating a site susceptible to electrophilic attack. Charge distribution studies, such as Mulliken population analysis, further quantify the partial atomic charges on each atom, providing a numerical basis for understanding the molecule's polarity and intermolecular interactions. researchgate.net

Modeling of Intermolecular Interactions and Self-Assembly

(2-Aminoethyl)trimethylazanium chloride possesses both a charged, hydrophilic head (the quaternary ammonium and amino groups) and a short hydrophobic ethyl backbone. This amphiphilic character suggests a potential for self-assembly in solution, similar to surfactants. nih.gov

Computational modeling, particularly through MD simulations, can investigate the intermolecular interactions that drive these processes. 166.62.7 Simulations can predict whether molecules of (2-Aminoethyl)trimethylazanium chloride will remain as solvated monomers at low concentrations or aggregate to form micelles or other supramolecular structures at higher concentrations. nih.gov These models would analyze the contributions of various forces, including electrostatic interactions between the charged groups, hydrogen bonding involving the amino group and water, and hydrophobic interactions between the ethyl chains. Understanding these interactions is key to predicting the material properties and applications of the compound in formulations. researchgate.net

Sophisticated Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Compound Isolation

Chromatography is a cornerstone for the analysis of (2-Aminoethyl)trimethylazanium chloride, providing the necessary separation from interfering components in a sample. The choice of chromatographic technique is dictated by the compound's chemical properties and the nature of the sample matrix.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing non-volatile, polar compounds like (2-Aminoethyl)trimethylazanium chloride in complex samples such as biological fluids, foods, and environmental extracts. asoex.clnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.gov

However, a significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. longdom.orgresearchgate.net This can adversely affect the accuracy and reproducibility of the quantification. nih.govresearchgate.net The evaluation of matrix effects is therefore a critical component of method validation. researchgate.net To mitigate these effects, various strategies are employed, including optimizing chromatographic conditions and implementing robust sample preparation procedures. longdom.orgresearchgate.net

Research Findings: Studies have demonstrated the successful application of LC-MS/MS for the determination of various quaternary ammonium (B1175870) compounds (QACs) in diverse matrices. For instance, a method was developed to analyze QACs in fruits, vegetables, and dairy products, identifying Benzalkonium chloride (BAC) and Didecyldimethylammonium chloride (DDAC) as major contaminants. asoex.cl The method involved an extraction with an acetonitrile (B52724)/water mixture followed by direct analysis. asoex.cl Another study focused on creating a sampling and analysis method for QACs in air and on surfaces, recommending polytetrafluoroethylene (PTFE) filters for air sampling and subsequent analysis by UPLC-MS/MS. nih.gov

| Parameter | Typical Condition/Value | Purpose | Reference |

|---|---|---|---|

| HPLC Column | Reversed-phase C18 (e.g., Kinetex XB-C18) | Separates the analyte from other matrix components based on polarity. | asoex.cl |

| Mobile Phase | Gradient of water and acetonitrile, often with a modifier like formic acid. | Elutes the analyte from the column. The gradient allows for the separation of compounds with varying polarities. | asoex.cl |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Quaternary ammonium compounds are permanently positively charged, making ESI+ the ideal ionization technique. | asoex.cl |

| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte. | nih.gov |

Due to their ionic and non-volatile nature, quaternary ammonium compounds like (2-Aminoethyl)trimethylazanium chloride cannot be directly analyzed by conventional Gas Chromatography-Mass Spectrometry (GC-MS). american.edu However, a technique known as pyrolysis GC-MS can be employed. This method involves the thermal degradation of the QAC in the hot GC injection port. american.edunih.gov The heat causes a Hofmann elimination reaction, converting the non-volatile quaternary ammonium salt into a volatile tertiary amine and an alkene, which can then be separated by the GC column and detected by the mass spectrometer. american.edu

This approach allows for the rapid and reliable determination of both the quaternary ammonium cation and its corresponding halide anion in a single analytical run. nih.govresearchgate.net The structures of the resulting tertiary amines can be confirmed using mass spectrometry. american.edu

Research Findings: Researchers have successfully developed pyrolysis GC-MS methods for various QACs. nih.govoup.com This technique has been applied to analyze disinfectants and biological materials. nih.govnih.gov One study reported an injection port pyrolysis method for QACs, noting that the dealkylated tertiary amine of the parent compound is typically the analyte detected. oup.com Another study highlighted that holding the GC injector port at a high temperature (e.g., 250°C) facilitates the Hofmann elimination, producing sharp chromatographic peaks for the resulting tertiary amines. american.edu

| Step | Description | Key Parameter | Reference |

|---|---|---|---|

| 1. Injection | The sample containing the QAC is injected into the hot GC inlet. | Injector Temperature (e.g., 250-300°C) | american.edu |

| 2. Pyrolysis | The high temperature causes the QAC to undergo Hofmann elimination, forming a volatile tertiary amine. | Thermal Energy | american.eduresearchgate.net |

| 3. Separation | The volatile tertiary amine is separated from other compounds on a GC column (e.g., DB-5 capillary column). | Column Temperature Program | oup.com |

| 4. Detection | The separated tertiary amine is identified and quantified by a mass spectrometer operating in electron impact (EI) mode. | Mass-to-charge ratio (m/z) | american.eduoup.com |

Ion chromatography (IC) is a robust technique specifically designed for the separation and determination of ionic species. shimadzu.com It is well-suited for the analysis of (2-Aminoethyl)trimethylazanium chloride and other quaternary ammonium cations. thermofisher.com The separation is achieved on a column packed with an ion-exchange resin. shimadzu.com For cation analysis, a cation-exchange column is used, and the mobile phase is typically a dilute acid solution. researchgate.netresearchgate.net

Detection is commonly performed using a conductivity detector, often coupled with a suppressor system to reduce the background conductivity of the eluent and enhance the signal of the analyte ions. thermofisher.commetrohm.com IC offers a direct and reliable method for quantifying these charged molecules, especially in aqueous samples. researchgate.net

Research Findings: IC methods have been developed for the analysis of various quaternary ammonium cations in environmental water samples. researchgate.net One such method utilized a strong acid cation-exchange solid-phase extraction column for enrichment, followed by separation on a carboxylic acid cation exchange column with a methanesulfonic acid eluent and conductivity detection. researchgate.net Another study reported using IC with a cationic preconcentration column for the analysis of didecyldimethylammonium chloride (DDAC) in air samples, noting the high sensitivity and specificity of the technique. nih.govresearchgate.net

| Component | Description | Example | Reference |

|---|---|---|---|

| Stationary Phase | Cation-exchange column with functional groups like carboxylic acid or sulfonic acid. | Dionex® IonPac® CS16, Metrosep C Supp 1 | researchgate.netmetrohm.com |

| Mobile Phase (Eluent) | Dilute aqueous acid solution. | Methanesulfonic acid, Phosphoric acid buffer | researchgate.net |

| Detection | Suppressed conductivity detection is common for high sensitivity. Direct conductivity or UV detection can also be used. | Conductivity Detector | researchgate.netmetrohm.com |

| Coupled Technique | IC can be coupled with mass spectrometry (IC-MS) for enhanced selectivity and identification. | IC-MS/MS with a system like QTRAP 6500+ | metrohm.com |

Electrochemical Analytical Techniques

Electrochemical methods offer an alternative approach for the detection of charged species like (2-Aminoethyl)trimethylazanium chloride. These techniques measure changes in electrical properties resulting from interactions at an electrode surface.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for analyzing the properties of electrode-electrolyte interfaces. nih.govmdpi.commetrohm.com It works by applying a small amplitude AC potential to an electrochemical cell over a range of frequencies and measuring the resulting current response. mdpi.commetrohm.com The impedance data, often represented as a Nyquist plot, can provide information about processes like charge transfer resistance and double-layer capacitance at the electrode surface. nih.gov

Research Findings: EIS has been successfully applied to investigate the behavior of quaternary ammonium salts, for example, as corrosion inhibitors on mild steel in acidic media. uctm.edu The technique provides detailed information about the kinetics of the electrode processes and the properties of the metal surface upon inhibitor addition. uctm.edu Furthermore, EIS is a foundational technique for developing impedimetric biosensors that can detect various analytes, including pathogens and specific ions like ammonium, by monitoring changes at the electrode interface. mdpi.comnih.gov The charge transfer resistance is a key parameter derived from EIS data that often shows a linear relationship with the analyte concentration over a specific range. nih.gov

| Parameter | Symbol | Description | Reference |

|---|---|---|---|

| Charge Transfer Resistance | Rct | Represents the resistance to the transfer of electrons at the electrode-electrolyte interface. It is sensitive to the binding of analytes. | nih.gov |

| Double Layer Capacitance | Cdl | Describes the charge storage capacity of the electrical double layer at the interface. Often modeled by a Constant Phase Element (CPE). | nih.govmdpi.com |

| Solution Resistance | Rs | The resistance of the electrolyte solution between the working and reference electrodes. | nih.gov |

| Frequency Range | f | The range of AC frequencies applied during the measurement (e.g., 100 kHz to 0.1 Hz). | metrohm.com |

Advanced Sample Preparation and Preconcentration Strategies

Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with trace levels of analytes in complex matrices. epa.gov The primary goals are to remove interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. metrohm.com

For the analysis of (2-Aminoethyl)trimethylazanium chloride, common techniques include:

Solid-Phase Extraction (SPE): This is a widely used technique for sample cleanup and preconcentration. metrohm.com It involves passing the liquid sample through a cartridge containing a solid sorbent. For QACs, cation-exchange SPE cartridges are effective at retaining the positively charged analyte while allowing neutral and anionic matrix components to pass through. The retained analyte is then eluted with a small volume of an appropriate solvent. researchgate.net

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. For QACs, ion-pair LLE can be used, where an ion-pairing agent is added to form a neutral complex that can be extracted into an organic solvent. oup.com

Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a simple and fast method to remove the bulk of proteins. It is often achieved by adding an organic solvent like acetonitrile or an acid. asoex.cl

These techniques are vital for minimizing the matrix effects discussed in the context of LC-MS/MS analysis. longdom.orgresearchgate.net

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent and then eluted. | High selectivity, good concentration factor, easily automated. | Can be more expensive and require method development. | researchgate.netmetrohm.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Provides a very clean extract, cost-effective. | Can be labor-intensive, uses larger volumes of organic solvents. | oup.com |

| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding a solvent or acid. | Simple, fast, and inexpensive. | Less clean extract, may not remove all interferences, leading to matrix effects. | asoex.clresearchgate.net |

Salting-Out Assisted Liquid-Liquid Extraction for Purification and Concentration

Salting-out assisted liquid-liquid extraction (SALLE) is a sample preparation technique particularly well-suited for the extraction and purification of polar analytes like (2-Aminoethyl)trimethylazanium chloride from aqueous matrices. researchgate.net The method is based on the principle that the miscibility of a water-miscible organic solvent (such as acetonitrile) with an aqueous solution can be decreased by adding a high concentration of salt. researchgate.netscirp.org This addition induces the formation of two distinct phases: an upper organic solvent layer and a lower aqueous layer. The target analyte, due to its altered solubility, partitions into the organic phase, effectively separating it from interfering matrix components like salts, proteins, and other highly polar substances that remain in the aqueous layer. researchgate.net

The primary advantage of SALLE is its ability to provide cleaner extracts compared to simple protein precipitation, while being faster, more cost-effective, and using less toxic solvents than traditional liquid-liquid extraction or solid-phase extraction (SPE). researchgate.net For a highly polar and positively charged compound like (2-Aminoethyl)trimethylazanium chloride, SALLE offers an effective purification strategy. Research has demonstrated the successful application of SALLE for the purification of quaternary ammonium salts from highly salted reaction mixtures. nih.gov In one study, a solution of 95% acetonitrile in water was used as the extraction solvent to effectively remove excess reagents, demonstrating the technique's capability to isolate highly polar, charged products. nih.gov

The efficiency of the SALLE process is dependent on several key parameters, which must be optimized for the specific analyte and matrix.

Table 1: Key Parameters in Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

| Parameter | Description | Common Examples | Impact on Extraction |

|---|---|---|---|

| Extraction Solvent | A water-miscible organic solvent into which the analyte will partition. | Acetonitrile, Acetone, Isopropanol | The choice of solvent affects the phase separation behavior and the extraction efficiency of the target analyte. Acetonitrile is the most commonly used solvent. researchgate.net |

| Salting-Out Agent | A salt added at high concentration to the aqueous sample to induce phase separation. | Magnesium sulfate (B86663) (MgSO₄), Ammonium sulfate ((NH₄)₂SO₄), Sodium chloride (NaCl) scirp.org | The type and concentration of salt influence the ionic strength of the aqueous phase, which drives the separation and the partitioning of the analyte into the organic phase. |

| Solvent-to-Sample Ratio | The volumetric ratio of the organic extraction solvent to the aqueous sample. | Typically ranges from 1:1 to 3:1 | This ratio affects the final concentration of the analyte in the extract and the overall recovery. Higher volumes can improve recovery but result in a more dilute extract. |

| pH of Aqueous Phase | The pH of the sample can influence the charge state of the analyte and its solubility. | Buffered or unbuffered solutions | For ionizable compounds, adjusting the pH can maximize the concentration of the desired form for extraction. For quaternary amines like choline (B1196258), which are permanently charged, pH has a lesser effect on the analyte itself but can influence the matrix. |

Microreactor-Based Preconcentration for Trace Level Analysis

For the analysis of trace levels of (2-Aminoethyl)trimethylazanium chloride, achieving adequate detection sensitivity is a significant challenge. Microreactor-based preconcentration, a technique integrated into microfluidic "lab-on-a-chip" systems, offers a powerful solution. researchgate.netnih.gov These devices utilize micro-scale channels and structures to manipulate small volumes of fluid, enabling the capture and concentration of target analytes from a dilute sample onto a small, defined area prior to detection. mdpi.com This approach significantly enhances the signal intensity, thereby lowering the limits of detection. researchgate.net

The design of these microfluidic chips often incorporates features to maximize the surface area for interaction, such as arrays of micropillars, porous membranes, or chemically modified surfaces. mdpi.com For a cationic compound like (2-Aminoethyl)trimethylazanium chloride, preconcentration can be effectively achieved through mechanisms that leverage its positive charge. Electrokinetic methods are particularly relevant; for instance, ion concentration polarization (ICP) uses a cation-selective membrane (e.g., Nafion) and an applied electric field to create a zone where positive ions accumulate, achieving concentration factors of over 1000-fold for some biomolecules. researchgate.net Another approach involves adsorbing the cationic analyte onto a chemically modified electrode surface held at a negative potential, a technique successfully used for the preconcentration of cationic neurotransmitters. nih.gov

The integration of such preconcentration units directly onto an analytical chip provides numerous advantages over traditional, off-line methods.

Table 2: Advantages of Microreactor-Based Preconcentration

| Advantage | Description |

|---|---|

| Enhanced Sensitivity | By concentrating the analyte from a larger sample volume into a smaller detection volume, the effective concentration is increased, leading to significantly lower detection limits. researchgate.net |

| Reduced Sample Consumption | Microfluidic systems operate with microliter to nanoliter sample volumes, which is critical when dealing with precious or limited biological samples. mdpi.com |

| Faster Analysis Time | The small dimensions of the microchannels lead to shorter diffusion distances and faster mass transfer, resulting in rapid preconcentration, often within minutes. mdpi.com |

| Automation and Integration | Preconcentration can be integrated in-line with subsequent separation and detection steps (e.g., electrophoresis or mass spectrometry) on a single chip, automating the entire analytical workflow and reducing manual labor and potential for contamination. researchgate.net |

| High Throughput | The small footprint and potential for parallelization allow for the simultaneous processing of multiple samples, increasing analytical throughput. |

Integration of Analytical Methods in Omics Research (e.g., Proteomics, Metabolomics)

The analysis of (2-Aminoethyl)trimethylazanium chloride and its related metabolites is integral to the fields of metabolomics and proteomics, where it provides insights into cellular metabolism, signaling pathways, and disease pathology. creative-proteomics.com The integration of quantitative analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS), allows for the comprehensive study of how choline metabolism is altered in various biological states. nih.gov

In metabolomics , the focus is on the global profiling and quantification of small molecule metabolites in a biological system. nih.gov Altered levels of choline and its derivatives (such as phosphocholine, glycerophosphocholine, and betaine) are recognized as significant metabolic signatures in various diseases, including cancer and liver disease. creative-proteomics.comnih.gov For example, metabolomic profiling has been used to map the metabolic products of choline in cancer cell lines, revealing that tumor-derived cells specifically form betaine (B1666868) from choline. nih.gov Such studies help identify potential biomarkers for disease diagnosis and monitor metabolic responses to therapeutic interventions. creative-proteomics.com

In proteomics , the large-scale study of proteins, the relevance of (2-Aminoethyl)trimethylazanium chloride is twofold. Firstly, chemoproteomic strategies are used to identify proteins that directly interact with choline metabolites. nih.govbiorxiv.org By using chemical probes that mimic choline, researchers can capture and identify "choline metabolite-interacting proteins," revealing how these interactions modulate protein function and cellular signaling. nih.gov These studies have shown that choline metabolites interact with a diverse range of proteins involved in metabolic disorders and cancer. biorxiv.org Secondly, compounds structurally similar to (2-Aminoethyl)trimethylazanium chloride are used as chemical tools to improve proteomic analyses. For instance, (2-Aminoethyl)trimethylammonium chloride hydrochloride (AETMA) is used as a derivatizing agent in mass spectrometry. nih.gov By converting the C-terminal carboxylate groups of peptides into fixed, positively charged quaternary ammonium sites, AETMA derivatization increases the charge state of peptides, leading to enhanced fragmentation efficiency and more reliable peptide sequencing during mass spectrometry analysis. nih.gov

Table 3: Role of (2-Aminoethyl)trimethylazanium (Choline) Analysis in Omics Research

| Omics Field | Application | Research Finding / Utility | Primary Analytical Technique |

|---|---|---|---|

| Metabolomics | Biomarker Discovery | Altered levels of choline and its metabolites (e.g., betaine, phosphocholine) are associated with cancer and non-alcoholic fatty liver disease (NAFLD). creative-proteomics.comnih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Metabolomics | Pathway Analysis | Tracing studies with isotopically labeled choline are used to map its metabolic fate and identify novel metabolic products in different cell types. nih.gov | High-Resolution Mass Spectrometry (HRMS) |

| Proteomics | Interactome Profiling | Chemoproteomic approaches identify cellular proteins that bind to choline metabolites, revealing their roles in modulating protein function and signaling. nih.govbiorxiv.org | Mass Spectrometry (MS) |

| Proteomics | Analytical Enhancement | Derivatization with AETMA, a related quaternary ammonium compound, improves peptide fragmentation in mass spectrometry, aiding in protein identification and sequencing. nih.gov | Tandem Mass Spectrometry (MS/MS) |

Biomolecular and Biomedical Research Applications

Design and Application in Gene Delivery Systems

The delivery of nucleic acids, such as plasmid DNA and siRNA, into cells is a cornerstone of gene therapy and genetic research. The primary challenge lies in overcoming the negatively charged cell membrane. Cationic lipids and polymers are widely employed to complex with the anionic nucleic acids, forming nanoparticles that can efficiently enter cells. The trimethylammonium group of (2-Aminoethyl)trimethylazanium chloride is of particular interest in this context.

(2-Aminoethyl)trimethylazanium chloride serves as a valuable building block or surface modification agent in the formulation of cationic liposomes and nanoparticles for gene delivery. researchgate.net The permanent positive charge of the trimethylammonium moiety facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the condensation of genetic material into compact nanoparticles. nih.govdntb.gov.ua

While direct formulation data for (2-Aminoethyl)trimethylazanium chloride in liposomes is not extensively detailed in publicly available research, studies on analogous structures, such as trimethylated chitosan (B1678972) (TMC), provide significant insights. TMC, a derivative of chitosan featuring the same trimethylammonium group, has been shown to spontaneously form complexes with plasmid DNA, known as "chitoplexes," with sizes ranging from 200 to 500 nm. nih.gov These nanoparticles effectively protect the encapsulated nucleic acids from degradation.

The formulation of these nanoparticles is a critical determinant of their efficacy. Key parameters include the ratio of the cationic compound to the nucleic acid (N/P ratio), the molecular weight of the cationic polymer, and the degree of quaternization (the percentage of amine groups that are trimethylated). For instance, in studies with TMC, it has been observed that a higher degree of quaternization improves the solubility and complexation ability of the polymer over a wider pH range. google.com

Table 1: Characteristics of Trimethylated Chitosan/DNA Nanoparticles

| Parameter | Value/Observation | Reference |

|---|---|---|

| Complex Formation | Spontaneous formation with plasmid DNA | nih.gov |

| Particle Size | 200 - 500 nm | nih.gov |

| Effect of Quaternization | Increased solubility and complexation efficiency | google.com |

| N/P Ratio | Affects particle size and surface charge | dntb.gov.ua |

This table presents data from studies on trimethylated chitosan, a compound with a similar functional group to (2-Aminoethyl)trimethylazanium chloride, to illustrate the principles of nucleic acid complexation.

The efficiency of gene delivery, or transfection, is significantly influenced by the properties of the delivery vehicle. The presence of the trimethylammonium group, as found in (2-Aminoethyl)trimethylazanium chloride and its derivatives, contributes to enhanced transfection through several mechanisms.

The primary mechanism is the enhanced electrostatic interaction between the positively charged nanoparticles and the negatively charged cell surface, which promotes cellular uptake. nih.gov Once inside the cell, the nanoparticles are typically enclosed in endosomes. For the genetic material to be effective, it must escape the endosome and enter the cytoplasm (for siRNA) or the nucleus (for plasmid DNA). Cationic lipids and polymers can facilitate this escape through various mechanisms, including the "proton sponge" effect, where the buffering capacity of the polymer leads to endosomal rupture.

Studies with trimethylated chitosan have demonstrated superior transfection efficiency compared to unmodified chitosan, particularly in epithelial cell lines. nih.gov In some cases, the transfection efficiency of quaternized chitosan oligomers has been shown to be superior to that of the commercial transfection reagent DOTAP. nih.gov Furthermore, the presence of the trimethylammonium group can render the delivery system less susceptible to inhibition by serum components, a significant advantage for in vivo applications. nih.gov

Table 2: Transfection Efficiency of Trimethylated Chitosan Oligomers

| Cell Line | Comparison with DOTAP | Effect of Serum | Reference |

|---|---|---|---|

| COS-1 | Lower transfection efficiency than DOTAP | No inhibition by serum | nih.gov |

| Caco-2 | Superior transfection efficiency to DOTAP | Not specified | nih.gov |

This table summarizes findings from studies on trimethylated chitosan, highlighting the impact of the trimethylammonium group on transfection efficiency.

Development of Bioconjugation Reagents and Strategies

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule such as a protein or peptide. (2-Aminoethyl)trimethylazanium chloride, also known by its synonym AETMA, has been utilized as a reagent in this field. mdpi.combiosynth.com

Specifically, (2-aminoethyl)trimethylammonium chloride hydrochloride (AETMA) has been employed as a 'fixed charge' chemical derivatization reagent for the structural modification of peptides. thermofisher.com In the field of mass spectrometry, derivatizing the C-terminus of peptides with a fixed positive charge can enhance their detection. A study comparing several derivatization reagents found that AETMA significantly increased the average charge states, the number of fragment ions, and the dissociation efficiencies of peptides during electron transfer dissociation (ETD) mass spectrometry. mdpi.com This improved fragmentation facilitates more comprehensive peptide sequencing.

The primary amine group of (2-Aminoethyl)trimethylazanium chloride provides a reactive site for conjugation to other molecules, while the trimethylammonium group imparts a permanent positive charge. This dual functionality makes it a potentially useful building block for the synthesis of more complex bioconjugation reagents, such as crosslinkers or labeling agents designed to introduce a cationic handle onto a target biomolecule. biosynth.comcreative-biolabs.com

Investigations of Interactions with Biological Membranes and Cellular Components

As a structural analog of choline (B1196258), a fundamental component of cell membranes, (2-Aminoethyl)trimethylazanium chloride is a relevant molecule for studying interactions with biological membranes and their constituents.

Being a charged, hydrophilic cation, (2-Aminoethyl)trimethylazanium chloride cannot freely diffuse across the hydrophobic lipid bilayer of cell membranes. nih.gov Its transport is mediated by specific protein transporters designed to carry choline and other structurally similar quaternary amines.

Several choline transport systems have been identified in mammalian cells:

Choline Transporter-Like Proteins (CTLs): This family (CTL1-5) includes transporters that are widely distributed throughout the body and are involved in the uptake of choline for phospholipid synthesis. nih.govresearchgate.netmdpi.com

High-Affinity Choline Transporter (CHT1): Primarily found in cholinergic neurons, this transporter is crucial for supplying the choline needed for acetylcholine (B1216132) synthesis. nih.govresearchgate.net

Organic Cation Transporters (OCTs): These transporters have a broader substrate specificity and can transport choline with lower affinity. nih.govmdpi.com

The transport of choline and its analogs is an active area of research, as these transporters can be targeted to modulate cellular processes or used as vectors for drug delivery. nih.gov Studies have shown that various quaternary ammonium (B1175870) compounds can inhibit choline transport, which can have significant biological effects, such as impairing the growth of the malaria parasite Plasmodium falciparum by blocking its access to essential choline. asm.orgresearchgate.net

| Transport System | Affinity for Choline | Primary Location | Key Function |

|---|---|---|---|

| High-Affinity Choline Transporter (CHT1) | High | Cholinergic Neurons | Acetylcholine Synthesis |

| Choline Transporter-Like Proteins (CTLs) | Intermediate | Ubiquitous | Phospholipid Synthesis |

| Organic Cation Transporters (OCTs) | Low | Liver, Kidney | Broad-spectrum Cation Transport |

The interaction of quaternary ammonium compounds (QACs) with lipid bilayers is a key aspect of their biological activity. While QACs with long alkyl chains insert into the hydrophobic core of the membrane, smaller, more polar molecules like (2-Aminoethyl)trimethylazanium chloride interact primarily with the membrane surface. rsc.org

The positively charged trimethylammonium headgroup can form electrostatic interactions with the negatively charged phosphate groups of phospholipids (B1166683), such as phosphatidylcholine and phosphatidylserine. chemkente.com These interactions can alter the physical properties of the membrane, including its surface charge and fluidity. Techniques like differential scanning calorimetry (DSC) can be used to study how these molecules affect the phase transition temperatures of lipid bilayers, providing insight into their membrane-perturbing effects. nih.gov

Furthermore, the availability of intracellular choline is critical for fatty acid metabolism and the synthesis of phosphatidylcholine, a major component of cell membranes. nih.gov Studies have shown that choline deficiency can lead to significant changes in the lipid composition of membranes and the accumulation of triacylglycerols, highlighting the intricate link between choline transport, its derivatives, and cellular lipid homeostasis. nih.gov

Studies on Enzyme Activity Modulation and Inhibition Mechanisms

Quaternary ammonium compounds are known to interact with a variety of enzymes, often acting as inhibitors by mimicking natural substrates. Their permanent positive charge allows them to bind to active sites that accommodate cationic molecules.

A prominent example is the inhibition of Choline Kinase (ChoK) , the enzyme that catalyzes the first step in the synthesis of phosphatidylcholine. nih.gov ChoK is a target in cancer therapy because its activity is often upregulated in cancer cells. Numerous QACs have been developed and screened as ChoK inhibitors. nih.govdrugbank.com

Additionally, choline and other QACs have been shown to act as competitive inhibitors of thiamine (B1217682) (Vitamin B1) transport in rat hepatocytes. nih.gov Kinetic analyses revealed that choline and acetylcholine competitively inhibit thiamine uptake, suggesting they share a common binding site on the transporter protein. nih.gov This competitive inhibition mechanism, where the inhibitor reversibly binds to the enzyme's active site and competes with the true substrate, is a common mode of action for QACs that are structural analogs of endogenous molecules.

| Enzyme/Transporter Target | Inhibitor Class | Mechanism of Inhibition | Research Significance |

|---|---|---|---|

| Choline Kinase (ChoK) | Quaternary Ammonium Compounds | Competitive | Anticancer drug development |

| Thiamine Transporter | Choline, Acetylcholine | Competitive | Understanding nutrient transport and interaction |

Role in Biomarker Discovery and Metabolic Pathway Analysis

In the fields of proteomics and metabolomics, the precise identification and quantification of biomolecules are essential for discovering biomarkers and understanding metabolic pathways. (2-Aminoethyl)trimethylazanium chloride serves as a valuable tool in this context, particularly in conjunction with mass spectrometry (MS).

As mentioned previously, its use as a 'fixed charge' derivatization reagent for peptides significantly enhances MS analysis. nih.gov By reacting it with the carboxyl groups on a peptide, a permanent positive charge is introduced. This modification improves ionization efficiency and directs fragmentation patterns during tandem MS (MS/MS) techniques like Electron Transfer Dissociation (ETD). nih.gov The predictable fragmentation facilitates more reliable and automated peptide sequencing, which is crucial for identifying proteins that may serve as biomarkers for disease.

The compound also functions as a reagent in various chromatographic methods, where it aids in the separation and analysis of biomolecules, thereby supporting research in both proteomics and metabolomics. chemimpex.com By enabling more sensitive and robust analytical techniques, it contributes to the comprehensive profiling of metabolites and proteins in biological samples, which can reveal alterations in metabolic pathways associated with different physiological or pathological states. sigmaaldrich.com

Engineering of Biocompatible Materials for Medical Devices and Implants

The engineering of biocompatible materials is a critical field in the development of medical devices and implants. The primary goal is to create materials that can perform their intended function without eliciting an adverse reaction from the host's biological systems. A key strategy in achieving this is the surface modification of existing materials to enhance their biocompatibility and introduce beneficial properties, such as antimicrobial activity. Quaternary ammonium compounds (QACs), a class of molecules to which (2-Aminoethyl)trimethylazanium chloride belongs, are of significant interest in this area. Their cationic nature, conferred by the positively charged nitrogen atom, allows for effective interaction with negatively charged bacterial cell membranes, leading to antimicrobial action. This section will explore the application of such compounds in the surface functionalization of medical materials.

Research Findings on Quaternary Ammonium Compound-Modified Biomaterials

Research has demonstrated that the incorporation of quaternary ammonium moieties into polymers is a promising strategy for creating antimicrobial biomaterials. These functionalized materials can be applied as coatings to medical devices, providing a self-sterilizing surface that can help prevent device-associated infections. The antimicrobial efficacy of QACs is influenced by their molecular structure, particularly the length of the N-alkyl chain. nih.gov

One area of extensive research is the surface modification of titanium, a material widely used for orthopedic and dental implants due to its excellent mechanical properties and inherent biocompatibility. nih.gov However, titanium surfaces can be susceptible to bacterial colonization, which can lead to implant failure. To mitigate this, researchers have explored the functionalization of titanium surfaces with QACs. Studies have shown that covalently attaching QACs to a titanium surface can create a material that resists bacterial adhesion and biofilm formation. nih.govacs.org

The mechanism of antimicrobial action involves the disruption of the bacterial cell membrane by the positively charged quaternary ammonium group. rsc.org This interaction leads to the leakage of cytoplasmic contents and ultimately cell death. A significant advantage of this contact-killing mechanism is that it does not rely on the release of leachable biocides, which can be toxic to surrounding tissues.

Impact of Structural Variations on Antimicrobial Efficacy

The effectiveness of QACs as antimicrobial agents is highly dependent on their chemical structure. A key factor is the length of the alkyl chain attached to the nitrogen atom. Research on titanium surfaces modified with acryloyloxyalkyltriethylammonium bromides, a type of QAC, has shown a direct correlation between the alkyl chain length and antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus strains. acs.orgresearchgate.net

| Alkyl Chain Length (Number of Carbon Atoms) | Bacterial Inhibition against S. aureus (Methicillin-Sensitive) | Bacterial Inhibition against S. aureus (Methicillin-Resistant) |

| 6 | Moderate | Moderate |

| 8 | High | High |

| 12 | 87.5% | 86.6% |

This table illustrates the trend of increasing antibacterial efficacy with longer alkyl chains on quaternary ammonium compounds used for surface modification of titanium implants. acs.orgresearchgate.net

Longer alkyl chains are thought to enhance the disruption of the bacterial cell membrane by increasing the hydrophobicity of the compound, which facilitates its insertion into the lipid bilayer of the cell membrane. nih.gov

Biocompatibility of Choline-Based Materials

While the antimicrobial properties of QACs are beneficial, ensuring the biocompatibility of the modified materials is paramount. Choline, which is (2-hydroxyethyl)trimethylazanium, shares the trimethylazanium (B1229207) functional group with the subject compound and is a naturally occurring essential nutrient. Materials derived from or incorporating choline and its derivatives have shown excellent biocompatibility. mdpi.comrsc.org For instance, polymers based on phosphorylcholine, which mimics a component of cell membranes, have been shown to resist protein adsorption and cell adhesion, key factors in promoting biocompatibility and reducing the foreign body response. nih.gov

The synthesis of biocompatible surfactants from choline and fatty acids has also been explored, demonstrating that these materials can have lower cytotoxicity compared to conventional surfactants, making them promising for biological applications. nih.gov The inherent biocompatibility of choline makes its derivatives attractive candidates for modifying medical device surfaces to improve their interaction with biological systems.

Advanced Materials Science and Engineering Applications

Surface Modification and Functionalization Strategies

The ability to alter the surface properties of materials is crucial for enhancing their performance in various applications. (2-Aminoethyl)trimethylazanium chloride serves as a versatile agent in surface modification and functionalization, primarily due to its cationic nature and reactive primary amine group.